molecular formula C14H17ClN4O B6576821 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 1179468-20-2

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B6576821
CAS No.: 1179468-20-2
M. Wt: 292.76 g/mol
InChI Key: ORFLDSCVIUEOAQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea typically involves the following steps:

  • Formation of the Pyrazole Intermediate:

      Starting Materials: 3,5-dimethyl-1H-pyrazole and an appropriate alkylating agent.

      Reaction Conditions: The pyrazole is alkylated under basic conditions to introduce the ethyl group, forming 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.

  • Urea Formation:

      Starting Materials: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine and 2-chlorophenyl isocyanate.

      Reaction Conditions: The amine reacts with the isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazole or phenyl groups.

    Reduction Products: Corresponding amines from the reduction of the urea group.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, or ion channels that interact with the urea or pyrazole moieties.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)ethyl]urea: Lacks the methyl groups on the pyrazole ring.

    1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]urea: Contains a propyl instead of an ethyl linker.

Uniqueness: 1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea is unique due to the presence of both the chlorinated phenyl group and the dimethyl-substituted pyrazole, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFLDSCVIUEOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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